molecular formula C8H12N2 B062366 N,2,6-trimethylpyridin-4-amine CAS No. 193690-76-5

N,2,6-trimethylpyridin-4-amine

Cat. No.: B062366
CAS No.: 193690-76-5
M. Wt: 136.19 g/mol
InChI Key: WAJRZAKFGHYSOY-UHFFFAOYSA-N
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Description

N,2,6-Trimethylpyridin-4-amine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, characterized by the presence of three methyl groups at the nitrogen, 2nd, and 6th positions, and an amine group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2,6-trimethylpyridin-4-amine typically involves the alkylation of pyridine derivatives.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: N,2,6-Trimethylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: It participates in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

N,2,6-Trimethylpyridin-4-amine has several applications in scientific research:

Comparison with Similar Compounds

    2,6-Dimethylpyridine: Lacks the amine group at the 4th position.

    4-Aminopyridine: Lacks the methyl groups at the 2nd and 6th positions.

    2,6-Dimethyl-4-aminopyridine: Similar structure but without the N-methyl group.

Uniqueness: N,2,6-Trimethylpyridin-4-amine is unique due to the presence of both the amine group and the three methyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from its analogs .

Biological Activity

N,2,6-trimethylpyridin-4-amine, also known as 4-amino-2,6-dimethylpyridine, is a compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C_8H_12N_2 and a molecular weight of approximately 122.17 g/mol. Its structure includes a pyridine ring substituted with two methyl groups at the 2 and 6 positions and an amino group at the 4 position. This arrangement contributes to its basicity and nucleophilicity, making it a useful catalyst in organic reactions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antimicrobial agents.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes. It acts as an enzyme inhibitor by binding to the active site of target enzymes, which can prevent substrate binding and catalytic activity. This mechanism is particularly relevant in drug development for conditions where enzyme overactivity is a concern .

Anticancer Activity

This compound has been investigated for anticancer properties . For example, derivatives of related compounds have shown significant anti-proliferative effects on various cancer cell lines. A study highlighted that certain aminopyridine derivatives inhibited tumor growth in xenograft models by targeting specific molecular pathways involved in cancer progression .

The mechanisms by which this compound exerts its biological effects include:

  • Interaction with Biological Macromolecules : The compound can form complexes with proteins and nucleic acids, potentially influencing their functions and stability.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that it may affect ROS production in cells, impacting processes such as inflammation and cellular signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of various pyridine derivatives against common pathogens. Results indicated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Enzyme Inhibition Research :
    • Research focused on the inhibition of NADPH oxidases (NOX), which are crucial in immune responses. The findings suggested that this compound could modulate NOX activity, thereby influencing oxidative stress responses in cells .
  • Anticancer Mechanism Investigation :
    • A derivative was tested against hepatocellular carcinoma (HCC) cell lines showing significant inhibition of cell proliferation and induction of apoptosis through specific signaling pathways related to cancer cell survival .

Comparative Analysis with Similar Compounds

Compound NameChemical FormulaKey Characteristics
2,6-DimethylpyridineC_7H_9NBasic properties; used as a solvent
4-DimethylaminopyridineC_7H_10N_2Strong nucleophilic catalyst; widely used in synthesis
3-MethylpyridineC_6H_7NSimilar reactivity; less studied than 2-methyl variant

This compound stands out due to its unique substitution pattern on the pyridine ring that enhances its biological activity compared to structurally similar compounds.

Properties

IUPAC Name

N,2,6-trimethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-4-8(9-3)5-7(2)10-6/h4-5H,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJRZAKFGHYSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440955
Record name N,2,6-trimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193690-76-5
Record name N,2,6-trimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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